(5-Phenylfuran-2-yl)methanamine
Overview
Description
“(5-Phenylfuran-2-yl)methanamine” is a chemical compound with the CAS Number: 39170-18-8 . It has a molecular weight of 173.21 g/mol . The physical form of this compound is a powder .
Synthesis Analysis
The structure-activity relationship (SAR) analyses of a series of synthesized (5-phenylfuran-2-yl)methanamine derivatives led to the identification of a potent compound 25 with an IC50 value of 2.47 μM . This compound is more potent than AGK2 (IC50 = 17.75 μM) and likely possesses better water solubility (cLogP = 1.63 and cLogS = -3.63) .Molecular Structure Analysis
The molecular structure of (5-phenylfuran-2-yl)methanamine is represented as 1S/C11H11NO/c12-8-10-6-7-11 (13-10)9-4-2-1-3-5-9/h1-7H,8,12H2 .Physical And Chemical Properties Analysis
The physical form of (5-Phenylfuran-2-yl)methanamine is a powder . It has a molecular weight of 173.21 g/mol . It is stored at a temperature of 4°C .Scientific Research Applications
Cancer Treatment and SIRT2 Inhibition
(5-Phenylfuran-2-yl)methanamine: derivatives have been investigated as inhibitors of human sirtuin 2 (SIRT2). SIRT2 is a promising drug target in cancer therapy. These inhibitors play a crucial role in effective treatment strategies for cancer and related diseases . Notably, compound 25 demonstrated an impressive IC50 value of 2.47 μM , surpassing the potency of AGK2 (IC50 = 17.75 μM). Additionally, its favorable water solubility enhances its potential as a therapeutic agent.
Anti-Inflammatory Properties
Some SIRT2 inhibitors exhibit anti-inflammatory effects. By influencing inflammatory pathways, these compounds may have therapeutic implications in various inflammatory conditions.
Mechanism of Action
- SIRT2 belongs to the sirtuin family and plays a crucial role in various cellular processes, including cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
- This interaction leads to changes in protein substrates, including histones H3 and H4, α-tubulin, p53, Foxo1, and NFκB .
- Downstream effects include modulation of gene expression, cell cycle progression, and stress response pathways .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
properties
IUPAC Name |
(5-phenylfuran-2-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H,8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHHWOJYOUTZHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310365 | |
Record name | 5-Phenyl-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylfuran-2-yl)methanamine | |
CAS RN |
39170-18-8 | |
Record name | 5-Phenyl-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39170-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Phenylfuran-2-yl)methanamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3VMP2ZB9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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